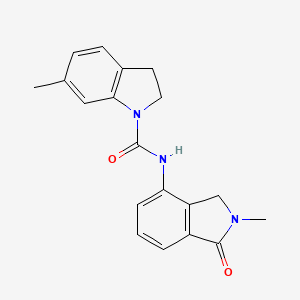![molecular formula C16H32N4O B7429855 2-Ethyl-1-[4-(2-piperazin-1-ylethyl)piperazin-1-yl]butan-1-one](/img/structure/B7429855.png)
2-Ethyl-1-[4-(2-piperazin-1-ylethyl)piperazin-1-yl]butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-1-[4-(2-piperazin-1-ylethyl)piperazin-1-yl]butan-1-one, also known as N-ethylhexedrone, is a synthetic cathinone that has gained popularity in recent years due to its stimulant properties. It is a psychoactive substance that is structurally similar to other cathinones, such as methylone and mephedrone. The synthesis method of N-ethylhexedrone involves the reaction of 4-methylpropiophenone with ethylamine and piperazine in the presence of a reducing agent.
作用机制
2-Ethyl-1-[4-(2-piperazin-1-ylethyl)piperazin-1-yl]butan-1-onerone acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, similar to other cathinones. It has a high affinity for the dopamine transporter, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is responsible for the stimulant effects of 2-Ethyl-1-[4-(2-piperazin-1-ylethyl)piperazin-1-yl]butan-1-onerone.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Ethyl-1-[4-(2-piperazin-1-ylethyl)piperazin-1-yl]butan-1-onerone are similar to other cathinones. It has been shown to increase heart rate, blood pressure, and body temperature. It also has the potential to cause vasoconstriction and cardiac arrhythmias. Long-term use of 2-Ethyl-1-[4-(2-piperazin-1-ylethyl)piperazin-1-yl]butan-1-onerone has been associated with cognitive impairment and psychiatric disorders.
实验室实验的优点和局限性
2-Ethyl-1-[4-(2-piperazin-1-ylethyl)piperazin-1-yl]butan-1-onerone has several advantages as a research tool. It is relatively easy to synthesize and is readily available for purchase. It has also been shown to have a high affinity for the dopamine transporter, making it a useful tool for studying the dopamine system. However, there are also limitations to its use. 2-Ethyl-1-[4-(2-piperazin-1-ylethyl)piperazin-1-yl]butan-1-onerone has a high potential for abuse and dependence, which can make it difficult to use in certain research settings. It also has the potential to cause adverse effects, which can limit its use in animal studies.
未来方向
There are several future directions for research on 2-Ethyl-1-[4-(2-piperazin-1-ylethyl)piperazin-1-yl]butan-1-onerone. One area of interest is its potential therapeutic applications. As a dopamine reuptake inhibitor, 2-Ethyl-1-[4-(2-piperazin-1-ylethyl)piperazin-1-yl]butan-1-onerone may have potential in the treatment of certain neurological disorders, such as Parkinson's disease. Another area of interest is its structural similarity to other cathinones. Further research is needed to determine the potential risks and benefits of 2-Ethyl-1-[4-(2-piperazin-1-ylethyl)piperazin-1-yl]butan-1-onerone compared to other cathinones. Additionally, research is needed to better understand the long-term effects of 2-Ethyl-1-[4-(2-piperazin-1-ylethyl)piperazin-1-yl]butan-1-onerone use on cognitive function and mental health.
合成方法
The synthesis of 2-Ethyl-1-[4-(2-piperazin-1-ylethyl)piperazin-1-yl]butan-1-onerone involves the reaction of 4-methylpropiophenone with ethylamine and piperazine in the presence of a reducing agent. The reducing agent used in the synthesis process can vary, but commonly used reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is typically carried out under reflux conditions, and the resulting product is purified through recrystallization.
科学研究应用
2-Ethyl-1-[4-(2-piperazin-1-ylethyl)piperazin-1-yl]butan-1-onerone has been the subject of several scientific studies, with researchers investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. One study found that 2-Ethyl-1-[4-(2-piperazin-1-ylethyl)piperazin-1-yl]butan-1-onerone acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, similar to other cathinones. Another study demonstrated that 2-Ethyl-1-[4-(2-piperazin-1-ylethyl)piperazin-1-yl]butan-1-onerone has a high affinity for the dopamine transporter, suggesting that it may have potential therapeutic applications in the treatment of certain neurological disorders.
属性
IUPAC Name |
2-ethyl-1-[4-(2-piperazin-1-ylethyl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N4O/c1-3-15(4-2)16(21)20-13-11-19(12-14-20)10-9-18-7-5-17-6-8-18/h15,17H,3-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEHXQNPXIMDIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)CCN2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinolin-7-amine](/img/structure/B7429772.png)
![1-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methyl]-3-[3-(dimethylamino)pyridin-2-yl]urea](/img/structure/B7429773.png)
![4-[[5-Ethyl-1-(3-methylbutyl)pyrazol-4-yl]amino]pyrimidine-5-carbonitrile](/img/structure/B7429775.png)
![Ethyl 4-[(3-pyridin-3-ylpyrrolidine-1-carbonyl)amino]cyclohexane-1-carboxylate](/img/structure/B7429778.png)
![N-[4-(1-aminoethyl)phenyl]-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7429789.png)
![1-phenyl-6-[[(3R)-piperidin-3-yl]amino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7429794.png)
![Methyl 6-[(8-phenyl-6-azaspiro[3.4]octane-6-carbonyl)amino]pyridazine-3-carboxylate](/img/structure/B7429801.png)
![N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine](/img/structure/B7429839.png)
![2-[1-[2-(2,5-Dichlorophenyl)sulfinylethyl]-3-hydroxypiperidin-3-yl]acetamide](/img/structure/B7429843.png)

![2-[(2-ethoxy-2-phenylacetyl)amino]-2-methyl-N-phenylpropanamide](/img/structure/B7429850.png)
![1-[2-[1-[(5-Cyclopropyl-2-methyl-1,2,4-triazol-3-yl)methylamino]ethyl]-4-fluorophenyl]piperidin-4-ol](/img/structure/B7429858.png)
![(2S,3S)-3-amino-1-[[2-(hydroxymethyl)-1,3-dihydroinden-2-yl]amino]-4-phenylbutan-2-ol](/img/structure/B7429859.png)
